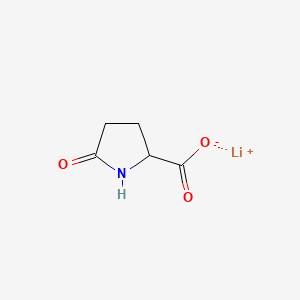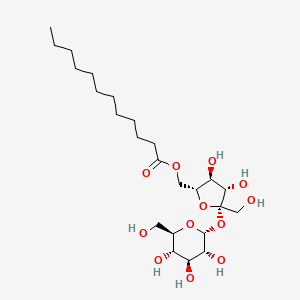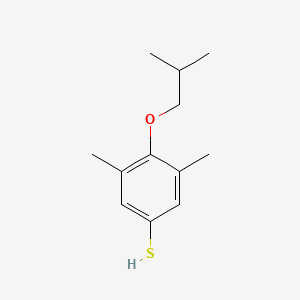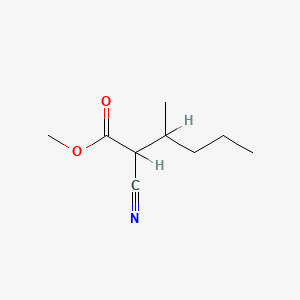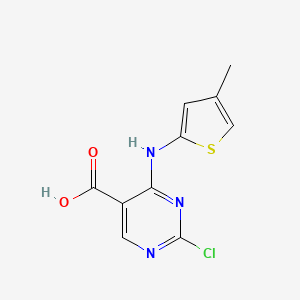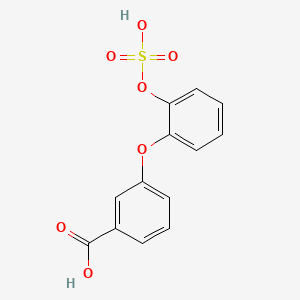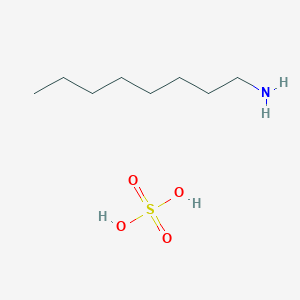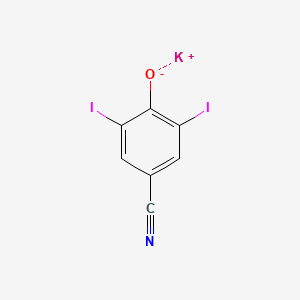
Potassium 4-hydroxy-3,5-diiodophenylcyanide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium 4-hydroxy-3,5-diiodophenylcyanide is a chemical compound with the molecular formula C7H2I2NOK It is known for its unique structure, which includes two iodine atoms, a hydroxyl group, and a cyanide group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Potassium 4-hydroxy-3,5-diiodophenylcyanide typically involves the iodination of 4-hydroxybenzonitrile. The process includes the following steps:
Iodination: 4-hydroxybenzonitrile is treated with iodine and an oxidizing agent such as sodium hypochlorite or hydrogen peroxide in an acidic medium to introduce iodine atoms at the 3 and 5 positions of the benzene ring.
Formation of Potassium Salt: The resulting 4-hydroxy-3,5-diiodophenylcyanide is then reacted with potassium hydroxide to form the potassium salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:
Large-scale Iodination: Using industrial-grade reagents and optimized reaction conditions to achieve efficient iodination.
Purification: The crude product is purified using recrystallization or chromatography techniques to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions: Potassium 4-hydroxy-3,5-diiodophenylcyanide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The cyanide group can be reduced to form amines.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a catalyst.
Substitution: Nucleophiles such as thiols, amines, or alkoxides under basic conditions.
Major Products:
Oxidation: Quinones.
Reduction: Amines.
Substitution: Various substituted phenylcyanides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Potassium 4-hydroxy-3,5-diiodophenylcyanide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Potassium 4-hydroxy-3,5-diiodophenylcyanide involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and cyanide groups play crucial roles in binding to these targets, leading to various biochemical effects. The iodine atoms may also contribute to the compound’s reactivity and interaction with biological molecules.
Comparación Con Compuestos Similares
Potassium 4-hydroxy-3,5-diiodophenylcyanide can be compared with other similar compounds such as:
Potassium 4-hydroxy-3,5-dibromophenylcyanide: Similar structure but with bromine atoms instead of iodine.
Potassium 4-hydroxy-3,5-dichlorophenylcyanide: Similar structure but with chlorine atoms instead of iodine.
Uniqueness: The presence of iodine atoms in this compound makes it unique compared to its bromine and chlorine analogs. Iodine atoms impart distinct chemical properties, such as higher atomic mass and different reactivity, which can influence the compound’s behavior in chemical reactions and biological systems.
Propiedades
Número CAS |
2961-63-9 |
|---|---|
Fórmula molecular |
C7H2I2KNO |
Peso molecular |
409.00 g/mol |
Nombre IUPAC |
potassium;4-cyano-2,6-diiodophenolate |
InChI |
InChI=1S/C7H3I2NO.K/c8-5-1-4(3-10)2-6(9)7(5)11;/h1-2,11H;/q;+1/p-1 |
Clave InChI |
FJLYTRTWDLNGID-UHFFFAOYSA-M |
SMILES canónico |
C1=C(C=C(C(=C1I)[O-])I)C#N.[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



